3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride
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Overview
Description
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an ester linkage with a diethylamino methylbenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with alpha-((diethylamino)methyl)benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the ester linkage.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with a methyl group instead of the diethylamino methylbenzyl group.
Uniqueness
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is unique due to its complex structure, which combines the properties of both benzoic acid derivatives and amine-containing esters. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
102701-04-2 |
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Molecular Formula |
C22H30ClNO5 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
diethyl-[2-phenyl-2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-6-23(7-2)15-20(16-11-9-8-10-12-16)28-22(24)17-13-18(25-3)21(27-5)19(14-17)26-4;/h8-14,20H,6-7,15H2,1-5H3;1H |
InChI Key |
RFIWQQUEPTVWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-] |
Origin of Product |
United States |
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